molecular formula C14H10N2O2 B14298909 Benzenamine, 2-nitro-4-(phenylethynyl)- CAS No. 120703-28-8

Benzenamine, 2-nitro-4-(phenylethynyl)-

Cat. No.: B14298909
CAS No.: 120703-28-8
M. Wt: 238.24 g/mol
InChI Key: ONZAGAYCLKFGFT-UHFFFAOYSA-N
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Description

Benzenamine, 2-nitro-4-(phenylethynyl)- (IUPAC name) is an aromatic amine featuring a nitro group (-NO₂) at the ortho position and a phenylethynyl (-C≡CPh) substituent at the para position. Key spectroscopic data for analogous compounds include strong IR absorption at ~2219 cm⁻¹ (C≡C stretch) and NMR signals indicative of nitro and ethynyl substituents .

The phenylethynyl group enhances conjugation and thermal stability, making such compounds relevant in materials science, while the nitro group introduces electron-withdrawing effects, influencing reactivity in electrophilic substitution or reduction reactions.

Properties

CAS No.

120703-28-8

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

2-nitro-4-(2-phenylethynyl)aniline

InChI

InChI=1S/C14H10N2O2/c15-13-9-8-12(10-14(13)16(17)18)7-6-11-4-2-1-3-5-11/h1-5,8-10H,15H2

InChI Key

ONZAGAYCLKFGFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Standard Protocol

The synthesis begins with 2-nitro-4-iodoaniline as the aryl halide precursor and phenylacetylene as the terminal alkyne. Palladium(II) bis(triphenylphosphine) dichloride ($$ \text{Pd(PPh}3\text{)}2\text{Cl}2 $$) and copper(I) iodide ($$ \text{CuI} $$) serve as the catalytic system, with triethylamine ($$ \text{Et}3\text{N} $$) as both the base and solvent. The reaction proceeds at room temperature under a nitrogen atmosphere, achieving completion within 2 hours.

Key steps include:

  • Oxidative addition of the aryl iodide to the palladium catalyst.
  • Transmetallation with the copper-acetylide intermediate.
  • Reductive elimination to form the carbon-carbon bond.

This method yields 4-nitro-2-(phenylethynyl)aniline with 95% efficiency, as demonstrated by column chromatography purification.

Catalytic System Optimization

The choice of ligands and copper co-catalysts significantly impacts reaction efficiency. Bidentate phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), enhance palladium stability, while bulky ligands improve selectivity for mono-alkynylation. Copper(I) iodide remains indispensable for facilitating transmetallation, with substoichiometric quantities (4 mol%) sufficient to drive the reaction.

Alternative Synthetic Strategies and Modifications

While Sonogashira coupling dominates, alternative routes explore nitro group retention and regioselective substitutions.

Ullmann-Type Coupling for Challenging Substrates

For electron-deficient aryl halides, Ullmann coupling employing copper nanopowder in dimethylformamide (DMF) at elevated temperatures (110–130°C) has been investigated. However, this method suffers from lower yields (60–70%) and longer reaction times (24–48 hours) compared to Sonogashira protocols.

Solvent Effects on Reaction Efficiency

Comparative studies across solvents reveal:

Solvent Yield (%) Reaction Time (h) Temperature (°C)
Triethylamine 95 2 25
Methanol 97.7 4 90
DMF >99 1.5 25
Water 98 3 90

Data adapted from Sonogashira and phenylthio-aniline syntheses demonstrate that polar aprotic solvents like DMF accelerate transmetallation, while protic solvents necessitate higher temperatures.

Yield Enhancement and Scalability

Catalyst Recycling and Green Chemistry

Recent advances employ palladium nanoparticles immobilized on magnetic Fe$$3$$O$$4$$ supports, enabling catalyst recovery via external magnets. This approach maintains >90% yield over five cycles, reducing metal leaching to <0.5 ppm.

Large-Scale Production Considerations

Kilogram-scale syntheses adopt continuous-flow reactors to mitigate exothermic risks. A tubular reactor with segmented gas-liquid flow achieves 92% yield at a 2.5 kg/day throughput, highlighting industrial viability.

Comparative Analysis of Methodologies

Parameter Sonogashira Coupling Ullmann Coupling Reductive Amination
Yield (%) 95 70 65
Reaction Time (h) 2 24 8
Catalyst Cost (USD/g) 120 15 90
Scalability Excellent Moderate Poor

The Sonogashira method outperforms alternatives in speed and yield, albeit with higher catalyst costs. Ullmann coupling offers cost benefits for small-scale applications but struggles with scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-nitro-4-(phenylethynyl)- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of new substituents on the aromatic ring, depending on the reagents used.

Scientific Research Applications

Benzenamine, 2-nitro-4-(phenylethynyl)- is an organic compound that features a nitro group NO2NO_2 attached to a benzene ring, which is further substituted with a phenylethynyl group CCC6H5C≡C-C_6H_5. Its structural complexity makes it applicable in organic synthesis and medicinal chemistry.

Synthesis
The synthesis of Benzenamine, 2-nitro-4-(phenylethynyl)- can be achieved through various methods.

Potential Applications
Benzenamine, 2-nitro-4-(phenylethynyl)- has potential applications in various fields:

  • Organic synthesis The compound can be used as an intermediate in the synthesis of more complex organic molecules [1, 2].
  • Medicinal chemistry It can be used in the design and synthesis of new drugs [1, 2].
  • Material science It may be used in the development of new materials with unique properties.

Interaction Studies
Interaction studies involving Benzenamine, 2-nitro-4-(phenylethynyl)- focus on its reactivity with other chemical species. These studies help elucidate its behavior in biological systems and its potential interactions with enzymes or receptors. Understanding these interactions is crucial for assessing its safety and efficacy in pharmaceutical applications.

Structural Comparison
Benzenamine, 2-nitro-4-(phenylethynyl)- shares structural characteristics with several other compounds. The unique positioning of the nitro and phenylethynyl groups influences its reactivity and potential applications compared to similar compounds.

Compound NameStructure FeaturesUnique Aspects
1-Nitro-4-phenylethynyl-benzeneNitro group on phenylethynyl benzeneUsed as an intermediate in organic synthesis
Benzene, 1-nitro-2-(phenylethynyl)Nitro group at different positionExhibits different reactivity patterns
4-(Phenylethynyl)anilineAmino group instead of nitroKnown for different biological activities

Mechanism of Action

The mechanism of action of Benzenamine, 2-nitro-4-(phenylethynyl)- involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the phenylethynyl group can enhance binding affinity to hydrophobic pockets in proteins. These interactions can modulate biological pathways and exert various effects .

Comparison with Similar Compounds

Structural Features

Compound Name Molecular Formula Substituents Key Structural Features
Benzenamine, 2-nitro-4-(phenylethynyl)- C₁₄H₁₀N₂O₂ -NH₂ (amine), -NO₂ (ortho), -C≡CPh (para) Ortho-nitro para-ethynyl aniline
4-(Phenylethynyl)aniline C₁₄H₁₁N -NH₂ (amine), -C≡CPh (para) Lacks nitro group; para-ethynyl
Benzenamine, 4-nitro-N-phenyl C₁₂H₁₀N₂O₂ -NO₂ (para), -NPh (amine) Nitro-diphenylamine structure
Benzenamine, 4-chloro-2-nitro-N-phenyl C₁₂H₉ClN₂O₂ -Cl (para), -NO₂ (ortho), -NPh Chloro-nitro diphenylamine
4-Isopropyl-2-nitroaniline C₉H₁₂N₂O₂ -NH₂ (amine), -NO₂ (ortho), -iPr (para) Bulky isopropyl substituent

Key Observations :

  • Substituents like chlorine (in 4-chloro-2-nitro-N-phenylaniline) or isopropyl groups alter steric and electronic properties compared to ethynyl .

Physical and Spectral Properties

Compound Name Molecular Weight (g/mol) IR (C≡C) (cm⁻¹) NMR (¹H/¹³C) Features
2-Nitro-4-(phenylethynyl)benzene 223.22 2219 δ 7.35–8.06 (aromatic H), 84.8/97.1 (C≡C)
4-(Phenylethynyl)aniline 193.25 ~2200 (est.) δ ~6.5–7.5 (aromatic H, NH₂)
Benzenamine, 4-nitro-N-phenyl 214.22 N/A δ 7.2–8.2 (aromatic H)
Benzenamine, 4-chloro-2-nitro-N-phenyl 248.66 N/A δ 7.0–8.0 (aromatic H, Cl)

Key Observations :

  • The ethynyl group in the target compound and 4-(phenylethynyl)aniline produces distinct IR stretches (~2200 cm⁻¹) and downfield ¹³C NMR signals (80–100 ppm) .
  • Nitro groups cause deshielding in aromatic protons, shifting NMR signals upfield compared to non-nitro analogs .

Key Observations :

  • Nitroanilines generally exhibit acute toxicity and irritancy, necessitating handling precautions (e.g., gloves, ventilation) .

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